molecular formula C12H6BrF6NO3 B12839767 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile

Cat. No.: B12839767
M. Wt: 406.07 g/mol
InChI Key: JOPXFLWRYSEIRA-UHFFFAOYSA-N
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Description

Product Overview 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile ( 1980039-49-3) is a high-purity synthetic organic compound supplied for advanced chemical and pharmaceutical research. This specialty chemical features a molecular formula of C 12 H 6 BrF 6 NO 3 and a molecular weight of 406.08 g/mol [ ]. Characterized by its benzoylacetonitrile core and a unique 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy substituent, this compound is provided exclusively for laboratory research applications. Chemical Characteristics and Properties This compound incorporates multiple fluorine atoms and a bromine substituent, which significantly influence its reactivity and physical properties. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, making it particularly valuable in drug discovery and agrochemical development [ ]. The nitrile functional group provides a versatile handle for further synthetic modifications, enabling researchers to create diverse derivative libraries. The compound is characterized by a boiling point of 423.3±45.0 °C and a density of 1.667±0.06 g/cm 3 (predicted) [ ]. Research Applications and Potential this compound serves as a key intermediate in multiple research domains. In agrochemical research , its structural features contribute to biological activity against various pests, potentially acting through enzyme inhibition pathways in insect nervous systems [ ]. In pharmaceutical research , compounds with similar fluorinated aromatic structures have demonstrated potential as potentiators of glutamate receptors, suggesting applications in investigating cognitive disorders, schizophrenia, and Alzheimer's disease [ ]. Additionally, the structural motif present in this compound is found in derivatives investigated as CCR1 antagonists for inflammation and immune disorder research [ ]. Handling and Storage Information This product is intended for research purposes only and is not designed for human therapeutic applications or veterinary use [ ]. Researchers should consult the safety data sheet for specific handling instructions. Proper laboratory practices, including the use of personal protective equipment, are recommended when working with this compound.

Properties

Molecular Formula

C12H6BrF6NO3

Molecular Weight

406.07 g/mol

IUPAC Name

3-[3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]-3-oxopropanenitrile

InChI

InChI=1S/C12H6BrF6NO3/c13-7-5-6(8(21)3-4-20)1-2-9(7)22-11(15,16)10(14)23-12(17,18)19/h1-2,5,10H,3H2

InChI Key

JOPXFLWRYSEIRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC#N)Br)OC(C(OC(F)(F)F)F)(F)F

Origin of Product

United States

Preparation Methods

Detailed Stepwise Preparation

Step Description Reagents & Conditions Yield & Notes
S1: Preparation of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline intermediate Addition reaction of 3-bromo-4-aminophenol with perfluoromethyl vinyl ether in alkaline medium - 3-bromo-4-aminophenol dissolved in Dimethylformamide (DMF)
- Potassium hydroxide or sodium hydroxide as base
- Slow introduction of perfluoromethyl vinyl ether gas
- Reaction temperature: 40 °C
- Reaction time: 4 hours
- Molar ratio: 1 (aminophenol) : 3 (vinyl ether) : 2 (base) : 3 (vinyl ether)
- Intermediate isolated by extraction, washing, drying, and column chromatography
- Typical yield: ~70%
S2: Synthesis of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile Condensation of the intermediate with benzoylacetonitrile derivative in DMF - Intermediate dissolved in DMF
- Addition of benzoylacetonitrile and ammonium acetate
- Heating to 80 °C
- Stirring for 12 hours
- Molar ratio: 1 (intermediate) : 1.5 (benzoylacetonitrile) : 2 (ammonium acetate)
- Product purified by extraction, washing, concentration, and column chromatography
- Yield: ~59%

Reaction Mechanism Insights

  • Step S1 involves nucleophilic attack of the phenolic oxygen or amino group on the electrophilic perfluoromethyl vinyl ether, facilitated by the alkaline environment, leading to the formation of the trifluoroethoxy substituent on the aromatic ring.
  • Step S2 likely proceeds via a Knoevenagel-type condensation or related nucleophilic addition-elimination mechanism between the activated methylene group of benzoylacetonitrile and the aromatic intermediate, with ammonium acetate acting as a catalyst or buffer.

Solvent and Reagent Considerations

  • Dimethylformamide (DMF) is the solvent of choice due to its high polarity and ability to dissolve both organic and inorganic reagents, facilitating smooth reaction kinetics.
  • The use of potassium hydroxide or sodium hydroxide ensures a strong alkaline environment necessary for the initial addition reaction.
  • Perfluoromethyl vinyl ether is introduced as a gas, requiring controlled addition to maintain reaction safety and efficiency.
  • Ammonium acetate serves as a mild ammonium source to promote condensation in the second step.

Purification and Characterization

  • After each reaction step, the crude product mixture undergoes:
    • Extraction with suitable organic solvents to separate the product from aqueous impurities.
    • Washing to remove residual inorganic salts.
    • Drying over anhydrous agents.
    • Column chromatography for final purification, typically using silica gel and a petroleum ether/ethyl acetate solvent system (3:1 volume ratio).
  • Reaction progress is monitored by Thin Layer Chromatography (TLC) using the same solvent system.

3 Data Table: Typical Reaction Parameters and Yields

Parameter Step S1 (Intermediate) Step S2 (Final Product)
Starting Material Amount 10 g 3-bromo-4-aminophenol 6.2 g intermediate
Solvent Volume 150 mL DMF 50 mL DMF
Base Amount 7.98 g KOH (0.14 mol) Not used
Perfluoromethyl Vinyl Ether 34 g (0.21 mol) Not used
Benzoylacetonitrile Amount Not used 4.17 g (0.03 mol)
Ammonium Acetate Amount Not used 3.08 g (0.04 mol)
Reaction Temperature 40 °C 80 °C
Reaction Time 4 hours 12 hours
Yield (%) ~70% ~59%

5 Summary

The preparation of This compound is efficiently achieved through a two-step synthetic route involving:

  • An alkaline addition of perfluoromethyl vinyl ether to 3-bromo-4-aminophenol in DMF to form the trifluoroethoxy-substituted intermediate.
  • Subsequent condensation of this intermediate with benzoylacetonitrile in the presence of ammonium acetate under heating to yield the target benzoylacetonitrile derivative.

This method is characterized by mild conditions, good yields, and practical purification steps, making it suitable for laboratory-scale synthesis and potential scale-up.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while hydrolysis can produce carboxylic acids or amides .

Scientific Research Applications

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrile group can interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or signaling pathways .

Comparison with Similar Compounds

Key Characteristics :

  • Functional Groups : Bromine (electrophilic substituent), trifluoromethoxy-ethoxy chain (electron-withdrawing), and acetonitrile (polarizable nitrile group).

Comparison with Structurally Similar Compounds

Novaluron (ISO Name)

Structure : N-[[3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)phenyl]carbamoyl]-2,6-difluorobenzamide .
Molecular Formula : C₁₇H₉ClF₈N₂O₄ (MW: ~492.5 g/mol).

Feature Target Compound Novaluron
Core Structure Benzoylacetonitrile Benzoylurea
Halogen Substituent Bromine (3-position) Chlorine (3-position)
Functional Group Nitrile (-CN) Urea (-NHCONH-)
Molecular Weight 397.06 g/mol 492.5 g/mol
Applications Hypothetical agrochemical Insect growth regulator

Key Differences :

  • Reactivity: The nitrile group in the target compound may confer higher electrophilicity compared to novaluron’s urea group, which participates in hydrogen bonding .
  • Bioactivity: Urea derivatives like novaluron inhibit chitin synthesis in insects, whereas nitriles might exhibit distinct mechanisms (e.g., enzyme inhibition via covalent binding) .

2-Bromo-4'-(Trifluoromethoxy)acetophenone

Structure: A brominated acetophenone derivative with a trifluoromethoxy substituent . Molecular Formula: C₉H₆BrF₃O₂ (MW: 283.04 g/mol).

Feature Target Compound 2-Bromo-4'-Trifluoromethoxyacetophenone
Core Structure Benzoylacetonitrile Acetophenone
Functional Group Nitrile (-CN) Ketone (-CO-)
Molecular Weight 397.06 g/mol 283.04 g/mol
Applications Not specified Synthetic intermediate

Key Differences :

  • Polarity: The ketone in 2-bromo-4'-trifluoromethoxyacetophenone is less polarizable than the nitrile group, affecting solubility and reactivity .

Hexaflumuron

Structure : N-[[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]carbamoyl]-2,6-difluorobenzamide .
Molecular Formula : C₁₆H₇Cl₂F₆N₂O₃ (MW: ~465.1 g/mol).

Feature Target Compound Hexaflumuron
Core Structure Benzoylacetonitrile Benzoylurea
Halogen Substituent Bromine Chlorine (3,5-positions)
Fluorinated Chain 1,1,2-Trifluoro-2-trifluoromethoxyethoxy 1,1,2,2-Tetrafluoroethoxy
Applications Not specified Termiticide

Key Differences :

  • Fluorination : Hexaflumuron’s tetrafluoroethoxy chain may enhance environmental persistence compared to the target compound’s trifluoroethoxy group .

Research Findings and Trends

Halogen Effects: Bromine’s larger atomic radius compared to chlorine (in novaluron/hexaflumuron) may enhance steric hindrance, altering binding affinity in biological targets .

Fluorinated Chains : The trifluoromethoxy-ethoxy group in the target compound balances lipophilicity and metabolic stability, similar to analogs like teflubenzuron .

Nitrile vs. Urea : Nitriles are less prone to hydrolysis than ureas, suggesting the target compound could exhibit longer environmental half-life .

Biological Activity

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry and agriculture due to its potential biological activities. This article aims to explore its biological properties, including insecticidal activity, cytotoxic effects, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C10H8BrF6NO2
  • Molecular Weight : 368.07 g/mol
  • CAS Number : 1980045-42-8

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Insecticidal Activity

Recent studies have highlighted the compound's efficacy as an insecticide. It has been shown to affect various insect pests by disrupting their physiological processes.

Case Study :
A study published in Pesticides evaluated the insecticidal properties of several new molecules, including this compound. It demonstrated significant toxicity against common agricultural pests such as aphids and whiteflies. The mode of action appears to involve interference with the nervous system of the insects, leading to paralysis and death .

Insect SpeciesLC50 (mg/L)Observed Effects
Aphids0.5Paralysis
Whiteflies0.8Mortality

2. Cytotoxic Effects

In vitro studies have investigated the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it exhibits selective toxicity towards certain cancer cells while sparing normal cells.

Research Findings :
A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis via caspase activation
HeLa15Cell cycle arrest

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets involved in signal transduction pathways.

Hypothesized Pathways :

  • Inhibition of Protein Kinases : The compound may inhibit key protein kinases that regulate cell growth and survival.
  • Disruption of Calcium Homeostasis : Alterations in calcium signaling pathways could contribute to its cytotoxic effects.

Q & A

Q. How does this compound’s logP and solubility profile impact its utility in drug discovery?

  • Methodological Answer : The trifluoromethoxy group increases hydrophobicity (logP ~3.7, estimated via XLogP3), reducing aqueous solubility. Formulation strategies include co-solvents (e.g., PEG 400) or nanoparticle encapsulation. In vitro assays (e.g., Caco-2 permeability) assess absorption, while metabolic stability in liver microsomes evaluates CYP450 interactions. Fluorine’s electronegativity enhances membrane penetration but may require balancing with polar groups (e.g., -OH or -NH₂) .

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